5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJWKOYURHJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the 2-Position
The 2-position of benzimidazole is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. A widely adopted method involves reacting 2-mercaptobenzimidazole (2-MBI) with 2-bromoethylbenzene in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction Mechanism :
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Deprotonation : K₂CO₃ deprotonates the thiol group of 2-MBI, generating a thiolate ion.
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Substitution : The thiolate ion attacks the electrophilic carbon of 2-bromoethylbenzene, displacing bromide and forming the phenethylthio ether linkage.
Typical Conditions :
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Temperature: Reflux (80–100°C).
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Reaction Time: 4–12 hours.
Example Protocol :
A mixture of 2-MBI (1.50 g, 0.01 mol), 2-bromoethylbenzene (1.83 g, 0.01 mol), and K₂CO₃ (2.76 g, 0.02 mol) in acetonitrile (50 mL) was refluxed for 8 hours. The crude product was filtered, washed with water, and recrystallized from ethanol to yield this compound as white crystals.
Condensation Routes for Benzimidazole Core Formation
An alternative strategy involves constructing the benzimidazole core from o-phenylenediamine derivatives. For this compound, this method requires:
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Methyl Group Introduction : Using 4-methyl-o-phenylenediamine as the starting material.
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Thioether Formation : Post-condensation modification with phenethyl thiol or its derivatives.
Condensation Reaction :
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Reactants : 4-Methyl-o-phenylenediamine and a carboxylic acid derivative (e.g., thiourea or carbon disulfide) under acidic conditions.
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Catalyst : HCl or polyphosphoric acid (PPA).
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Outcome : Forms the 5-methylbenzimidazole scaffold, which is subsequently functionalized at the 2-position.
Limitations :
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Lower regioselectivity compared to nucleophilic substitution.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Acetonitrile | DMF |
|---|---|---|
| Reaction Rate | Moderate (8 hours) | Faster (4–6 hours) |
| Yield | 75–85% | 80–90% |
| Purification | Simple filtration | Column chromatography |
DMF enhances solubility of intermediates but complicates purification, whereas acetonitrile offers a cleaner workup.
Additives for Rate Enhancement
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Phase-Transfer Catalysts : 18-Crown-6 ether in DMF improves ion pair separation, accelerating nucleophilic substitution.
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Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (DMSO-d6) :
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δ 2.35 (s, 3H, CH₃),
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δ 3.15–3.25 (m, 2H, SCH₂),
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δ 4.45–4.55 (m, 2H, CH₂Ph),
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δ 7.20–7.40 (m, 5H, aromatic H),
FT-IR (KBr) :
Mass Spectrometry :
Purity and Crystallinity
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity, one-step reaction | Requires anhydrous conditions |
| Condensation | Core structure customization | Multi-step, lower overall yield |
Industrial and Research Applications
While primarily used in research settings, this compound’s structural features suggest potential in:
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The phenethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole have been evaluated through various studies. It is derived from 2-mercaptobenzimidazole, which has shown notable biological activities.
Case Study: Antimicrobial Evaluation
A study synthesized derivatives of 2-mercaptobenzimidazole, including this compound, and assessed their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard methods. Results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
|---|---|---|---|
| ZR-1 | 32 | 64 | Staphylococcus aureus |
| ZR-2 | 16 | 32 | Escherichia coli |
| ZR-3 | 8 | 16 | Candida albicans |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.
Case Study: Anticancer Activity
In a study focusing on the synthesis of phthalimide-based analogues, derivatives including those related to benzimidazole structures were tested against human liver cancer cells (HepG-2). The results demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
| Compound | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| ZR-1 | 10 | G1/S phase arrest | Yes |
| ZR-2 | 15 | G2/M phase arrest | Yes |
| ZR-3 | 5 | Induces apoptosis via ROS | Yes |
Enzyme Inhibition Studies
Research has assessed the inhibitory effects of these compounds on various enzymes linked to cancer progression and microbial resistance. For example, the inhibition of topoisomerase II and DNA gyrase by benzimidazole derivatives has been documented, contributing to their anticancer and antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the phenethylthio group or methyl substitution have been shown to enhance biological activity.
SAR Analysis Table
| Modification | Biological Activity |
|---|---|
| Methyl substitution | Increased anticancer activity |
| Phenethylthio group | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 5-methyl-2-phenyl-1H-benzo[d]imidazole
- 2-(phenethylthio)-1H-benzo[d]imidazole
Uniqueness
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a phenethylthio group on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
5-Methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a methyl group and a phenethylthio group. This structural configuration is significant as it influences the compound's biological interactions and activities.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties . Studies indicate that these compounds inhibit bacterial growth by disrupting nucleic acid synthesis and protein production. The presence of the thiol group enhances this activity, making it effective against various bacterial strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 10-20 µg/mL |
| 2-Mercaptobenzimidazole | Antifungal | 5-15 µg/mL |
| Other derivatives | Varies (antiviral, etc.) | Varies |
Anticancer Activity
Recent research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. Notably, studies have reported half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, suggesting significant potency .
The anticancer activity is attributed to multiple mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .
- Apoptosis Induction : They promote apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the phenethylthio group and other substituents can enhance efficacy and selectivity against target cells.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 5 | Enhanced cytotoxicity |
| Phenethylthio group | Improved antimicrobial activity |
| Halogen substitutions | Increased potency against specific cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics .
- Cytotoxicity in Cancer Research : In vitro studies on HepG2 liver cancer cells revealed that treatment with the compound led to substantial cell death through apoptosis. Flow cytometry analysis confirmed a marked increase in G1 phase cells post-treatment, indicating effective cell cycle modulation .
Q & A
Q. What are the standard synthetic routes for 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole?
The compound is typically synthesized via nucleophilic substitution. For example, 2-mercaptobenzimidazole reacts with 2-bromoethylbenzene in acetonitrile under basic conditions (K₂CO₃) to yield the target compound . Alternative methods involve sodium methoxide and magnesium chloride in methanol, achieving yields up to 75% . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity) and base strength to deprotonate the thiol group.
Q. How is the compound characterized spectroscopically?
Characterization includes:
- IR spectroscopy : Peaks at ~1618 cm⁻¹ (C=N stretching of imidazole) and ~761 cm⁻¹ (C-S stretching) .
- ¹H NMR : Distinct signals for aromatic protons (δ 7.0–8.3 ppm), methyl groups (δ 2.4–2.5 ppm), and phenethylthio substituents (δ 3.1–3.3 ppm for SCH₂) .
- Elemental analysis : Validates purity (e.g., C: 70.83%, H: 5.55%, N: 11.01% for C₁₅H₁₄N₂S) .
Q. What solvent systems are optimal for crystallization?
Ethyl acetate and methanol are commonly used for recrystallization. Cooling to 0°C overnight promotes high-purity crystalline forms, as demonstrated in protocols yielding 94% purity .
Advanced Research Questions
Q. How do substituent variations impact biological activity?
Structural modifications at the phenethylthio or benzimidazole moieties alter activity. For instance:
- Phenethylthio replacement : Substitution with pyridinyl or fluorophenyl groups in analogous compounds enhances EGFR binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent) .
- Methyl group position : 5-Methyl derivatives show improved metabolic stability compared to 6-methyl analogs in pharmacokinetic studies .
Q. How can molecular docking guide structural optimization for EGFR inhibition?
Docking studies (e.g., AutoDock Vina) identify critical interactions:
- The phenethylthio group occupies the hydrophobic pocket of EGFR’s ATP-binding site.
- Hydrogen bonding between the benzimidazole N-H and Thr766 improves binding (Ki = 0.42 µM vs. 1.2 µM for non-hydrogen-bonding analogs) .
- ADMET predictions (SwissADME) prioritize derivatives with lower topological polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. How to resolve contradictions in biological activity across derivatives?
Contradictions often arise from assay conditions or substituent effects. For example:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show higher activity against S. aureus (MIC = 8 µg/mL) than electron-donating groups (MIC = 32 µg/mL) due to enhanced membrane disruption .
- Cytotoxicity : Methylation at the 5-position reduces off-target effects (IC₅₀ = 12 µM vs. 6 µM for unmethylated analogs in HEK293 cells) .
Q. What computational methods validate synthesis mechanisms?
- DFT calculations : Assess reaction pathways (e.g., SN2 vs. radical mechanisms) by comparing activation energies (ΔG‡). For phenethylthio derivatives, SN2 pathways are favored (ΔG‡ = 18.3 kcal/mol) .
- NMR reaction monitoring : In situ ¹H NMR tracks intermediates, confirming thiourea formation as a rate-limiting step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
